(4-Fluorophenyl) N-pyridin-3-ylcarbamate
Description
(4-Fluorophenyl) N-pyridin-3-ylcarbamate is a carbamate derivative featuring a 4-fluorophenyl group attached to a pyridin-3-yl moiety via a carbamate linkage. Carbamates are widely studied for their versatility in medicinal chemistry and materials science due to their stability and ability to participate in hydrogen bonding. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects and steric considerations, which influence the compound’s physicochemical and structural properties .
Properties
IUPAC Name |
(4-fluorophenyl) N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-3-5-11(6-4-9)17-12(16)15-10-2-1-7-14-8-10/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMXZHRDLWPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl) N-pyridin-3-ylcarbamate typically involves the reaction of 4-fluoroaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl) N-pyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Properties : The compound has been explored for its potential anti-inflammatory and anticancer activities. Its ability to interact with specific enzymes makes it a candidate for drug development.
- Enzyme Inhibition : Studies indicate that (4-Fluorophenyl) N-pyridin-3-ylcarbamate can inhibit key enzymes involved in various biological pathways. For example, it has shown promise in inhibiting methyltransferases like SMYD2, which are implicated in cancer progression.
2. Biological Research
- Biochemical Probes : The compound serves as a biochemical probe to study enzyme interactions and protein functions. Its structural features enhance binding affinity to target proteins, facilitating investigations into their roles in cellular processes.
- Antimicrobial Activity : Recent studies have demonstrated its effectiveness against drug-resistant bacterial strains, suggesting its potential as a lead compound for new antibiotic development. Effective concentrations range from 0.78 to 3.125 μg/mL against Gram-positive bacteria.
3. Material Science
- Building Block for Organic Synthesis : It is utilized as a building block in synthesizing more complex organic molecules, contributing to advancements in materials science and organic chemistry.
Case Studies
1. Enzyme Targeting
A study focused on the interaction between this compound and SMYD2 revealed that the compound effectively occupies the binding pocket of the enzyme, demonstrating potential as a therapeutic agent in cancer treatment by inhibiting protein methylation.
2. Antimicrobial Efficacy
In vitro studies highlighted the compound's effectiveness against resistant bacterial strains such as MRSA and VREfm. The findings suggest that this compound could serve as a lead for developing new antibiotics targeting resistant pathogens.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl) N-pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Biological Activity
(4-Fluorophenyl) N-pyridin-3-ylcarbamate is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential clinical applications based on diverse research findings.
Chemical Structure and Properties
The compound features a carbamate functional group attached to a pyridine ring, with a 4-fluorophenyl substituent. Its chemical structure can be represented as follows:
This structure is critical for its biological activity, influencing interactions with biological targets.
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), a target in cancer therapy, by interfering with folate metabolism .
- Modulation of Cholesterol Levels : Some studies suggest that compounds similar to this compound can stimulate HDL cholesterol levels, indicating a role in cardiovascular health .
Biological Activity Data
A summary of the biological activities observed in various studies is presented below:
Case Studies
- Cancer Treatment Potential : A study evaluated the compound's effectiveness against various cancer cell lines. It demonstrated significant inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as an antitumor agent. The study highlighted the dual inhibition of DHFR and thymidylate synthase as a promising strategy for enhancing therapeutic efficacy .
- Cardiovascular Applications : In another investigation, this compound was tested for its ability to modulate lipid profiles in animal models. Results indicated a marked increase in HDL cholesterol levels, supporting its use in treating dyslipidemia and related cardiovascular conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
